TPH1 vs. TPH2 Isoform Selectivity: Telotristat vs. TPT-004 and Rodatristat
Telotristat exhibits a distinct TPH1/TPH2 selectivity profile compared to other TPH inhibitors. It inhibits TPH1 with an IC50 of 16 nM and TPH2 with an IC50 of 55 nM, yielding a TPH2/TPH1 selectivity ratio of approximately 3.4 [1]. In contrast, TPT-004 shows reversed selectivity with IC50 values of 77 nM for TPH1 and 16 nM for TPH2, while rodatristat (KAR5417) demonstrates preferential TPH2 inhibition (IC50 7 nM) over TPH1 (IC50 33 nM) . Telotristat's peripheral restriction combined with its TPH1 preference supports its intended application in reducing gastrointestinal serotonin without central neurological effects [2].
| Evidence Dimension | TPH1 and TPH2 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | TPH1 IC50 = 16 nM; TPH2 IC50 = 55 nM; Selectivity Ratio (TPH2/TPH1) = 3.4 |
| Comparator Or Baseline | TPT-004: TPH1 IC50 = 77 nM, TPH2 IC50 = 16 nM, Selectivity Ratio (TPH2/TPH1) = 0.21; Rodatristat (KAR5417): TPH1 IC50 = 33 nM, TPH2 IC50 = 7 nM, Selectivity Ratio (TPH2/TPH1) = 0.21 |
| Quantified Difference | Telotristat shows ~3.4-fold selectivity for TPH1 over TPH2, whereas TPT-004 and rodatristat are both TPH2-preferring (~4.8-fold selectivity for TPH2) |
| Conditions | In vitro enzyme inhibition assays; values represent best-fit IC50 ± SE from nonlinear regression curve fitting |
Why This Matters
Procurement decisions for peripheral serotonin modulation require a TPH1-preferring inhibitor like telotristat to minimize central TPH2-mediated effects on brain serotonin, a property not shared by TPH2-preferring analogs.
- [1] Peterson M, et al. Table 2. Effect of Inhibitory Hits on TH, PAH, TPH1, and TPH2 Activity. ACS Pharmacol Transl Sci. 2024;7(11):3515-3529. View Source
- [2] Rendell MS. The journey from gene knockout to clinical medicine: telotristat and sotagliflozin. Drug Des Devel Ther. 2019;13:817-824. View Source
